PIK-108 was identified through high-throughput screening of compounds that inhibit phosphoinositide 3-kinase activity. It is categorized under small molecule inhibitors and is known for its dual binding capability—interacting with both the ATP-binding site and a non-ATP binding site within the enzyme. This characteristic enables PIK-108 to exert its effects on multiple PI3K isoforms, making it a valuable tool in biochemical research and potential therapeutic applications .
The synthesis of PIK-108 involves several steps typical of organic synthesis in medicinal chemistry. The compound can be synthesized through a series of reactions that include the coupling of specific aromatic groups with functionalized heterocycles. Detailed methods often encompass:
Specific technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are typically proprietary or found in specialized literature.
PIK-108 exhibits a complex molecular structure characterized by:
The molecular formula for PIK-108 is with a molecular weight of approximately 378.42 g/mol. Structural analysis using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy has revealed its binding conformations within the phosphoinositide 3-kinase structure .
PIK-108 undergoes specific chemical interactions when introduced into biological systems:
Quantitative analyses often involve determining IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. In studies, PIK-108 has shown effective inhibition across various PI3K isoforms, demonstrating its broad applicability .
The mechanism by which PIK-108 exerts its inhibitory effects on phosphoinositide 3-kinases involves:
Studies have shown that this dual mechanism enhances PIK-108's potency against different PI3K isoforms, making it a versatile inhibitor in research settings .
PIK-108 is typically presented as a solid at room temperature with solubility characteristics that depend on solvent choice. Its melting point and solubility profile are essential for formulation in biological assays.
Data regarding solubility, stability, and reactivity are crucial for determining optimal conditions for experimental use .
PIK-108 serves as a valuable tool in various scientific applications:
PIK-108 (CAS 901398-68-3) is a synthetic organic compound with the molecular formula C₂₂H₂₄N₂O₃ and a molecular weight of 364.44 g/mol. Its 2D structure features a fused tricyclic core consisting of a quinoline-like scaffold linked to a morpholine derivative. Key structural elements include:
The 3D conformation adopts a propeller-like shape due to steric constraints between the methylphenyl group and the morpholine ring. This geometry is critical for occupying the allosteric pocket of PI3K isoforms. Crystallographic studies (PDB 3HIZ) reveal that the ketone oxygen forms a hydrogen bond with catalytic residue Lys833 in PI3Kδ, while the morpholine oxygen stabilizes the complex through water-mediated hydrogen bonding [5] [10]. The structure exhibits moderate planarity (torsion angle <15°) except at the chiral center, which displays axial chirality.
Table 1: Structural Identifiers of PIK-108
Identifier Type | Value |
---|---|
Canonical SMILES | Cc1cc(C(Nc2ccccc2)C)c2c(c1)c(=O)cc(o2)N1CCOCC1 |
Isomeric SMILES | Cc1cc(C@@HC)c2c(c1)c(=O)cc(o2)N1CCOCC1 |
InChIKey | VRCXIJAYLCUSHC-INIZCTEOSA-N |
XLogP | 5.34 |
PIK-108 exhibits mixed pharmacokinetic properties based on Lipinski's Rule of Five analysis:
The high lipophilicity (cLogP >5) suggests potential permeability challenges but enhances membrane affinity for targeting lipid kinases. Topological polar surface area (TPSA) is 54.71 Ų, indicating moderate passive diffusion capacity. With only 4 rotatable bonds, conformational flexibility is restricted, potentially favoring target binding specificity. Pharmacokinetic simulations predict:
Table 2: Physicochemical and Pharmacokinetic Properties
Parameter | Value | Implication |
---|---|---|
Molecular weight | 364.44 g/mol | Optimal for oral bioavailability |
Hydrogen bond donors | 1 | Favorable membrane permeability |
Hydrogen bond acceptors | 4 | Balanced polarity |
cLogP | 5.34 | High lipophilicity; permeability concern |
Rotatable bonds | 4 | Restricted flexibility |
Topological polar surface area | 54.71 Ų | Moderate passive diffusion |
The synthetic route for PIK-108 remains proprietary, though retrosynthetic analysis suggests convergent assembly from three key intermediates:
Notable derivatives explored for structure-activity relationship (SAR) include:
The chiral center at the benzylic position (confirmed by [α]D²⁵ = +58°) represents the primary site for structural diversification. Computational studies suggest that introducing polar groups at the anilino meta-position could mitigate cLogP while maintaining potency.
PIK-108 is a non-ATP competitive, allosteric inhibitor selective for class IA PI3K isoforms β and δ. Its inhibition profile demonstrates remarkable isoform divergence:
Table 3: Isoform Selectivity Profile (IC₅₀ Values)
PI3K Isoform | IC₅₀ (nM) | Cellular Assay System | |
---|---|---|---|
p110β/p85α | 3 | PTEN-deficient PC-3 cells (Akt phosphorylation) | |
p110δ/p85α | 658 | Recombinant enzyme (HTRF assay) | |
p110α | >10,000 | Sf9-expressed enzyme | |
p110γ | >10,000 | Sf9-expressed enzyme | [4] [6] |
Mechanism of Action:
Crystallographic evidence (3.5Å resolution) reveals dual binding modes:
The compound shows >3,000-fold selectivity for p110β over p110α due to steric incompatibility in p110α's C-lobe (Val851 vs. Ile852 in p110β). Molecular dynamics simulations confirm stable binding in both murine (t½ >50 ns) and human isoforms, with enhanced residence time in H1047R mutants [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7